1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one is a basic metabolite of droperidol, a butyrophenone-type agent. [, ] This compound is of particular interest in scientific research due to its potential neurotoxic properties, which have been suggested to be higher than those of its parent compound. [, ] Therefore, understanding its properties and behavior is crucial for assessing its impact and potential applications.
1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol. This compound is classified primarily as a heterocyclic organic compound, specifically a benzimidazole derivative. It is notable for its structural features, which include a tetrahydropyridine moiety that contributes to its biological activity and potential applications in medicinal chemistry.
The compound is also known by several other names, including 1-(1,2,3,6-tetrahydropyridin-4-yl)-1H-benzimidazol-2(3H)-one and has the CAS number 2147-83-3. It is categorized under various chemical databases such as PubChem and ChemicalBook, where it is listed as a reference standard for research purposes . Its classification as a benzimidazole derivative positions it within a group of compounds that have shown promise in pharmacological applications.
The synthesis of 1,3-dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-benzimidazole with an appropriate aldehyde or ketone derivative of tetrahydropyridine.
In laboratory settings, this synthesis may employ techniques such as refluxing in solvents like ethanol or methanol to facilitate the reaction. The reaction conditions can be optimized by adjusting temperature and pH to improve yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often used to monitor the progress of the synthesis and ensure product quality .
The molecular structure of 1,3-dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one features a fused ring system comprising a benzimidazole core and a tetrahydropyridine substituent. The structure can be represented using various notations:
This information indicates the presence of nitrogen atoms in both the benzimidazole and tetrahydropyridine rings, which may contribute to the compound's biological properties .
The accurate mass of the compound is reported as 215.1059 g/mol. The stability of this compound under various conditions is also an area of interest in research.
The reactions involving 1,3-dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one can include electrophilic aromatic substitution due to its electron-rich aromatic system. Additionally, it may participate in nucleophilic substitutions at the nitrogen atoms or undergo oxidation reactions depending on the reagents used.
For instance, when reacted with strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions, the compound may yield various oxidized derivatives that could exhibit altered pharmacological activities.
The compound appears as a solid powder with a melting point that typically ranges around 120°C to 130°C. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol but shows limited solubility in water.
Chemically, it exhibits stability under standard laboratory conditions but may degrade when exposed to strong acids or bases. Its reactivity profile allows it to participate in various chemical transformations which are crucial for medicinal applications .
1,3-Dihydro-1-(1,2,3,6-tetrahydro-4-pyridinyl)-2H-benzimidazole-2-one has been studied for its potential applications in pharmacology due to its structural similarity to known bioactive compounds. It serves as a building block in the synthesis of more complex organic molecules and has been investigated for antioxidant properties as well as potential therapeutic uses against neurological disorders . Its role in drug development continues to be an area of active research.
The integration of benzimidazole and tetrahydropyridine motifs employs a convergent strategy involving N-alkylation of 2-benzimidazolinone with 4-chloro-1,2,5,6-tetrahydropyridine. This method achieves hybrid formation through nucleophilic substitution under reflux conditions in aprotic solvents like DMF, yielding the target compound at 60–68% efficiency [5]. Alternative routes utilize Pd-catalyzed C–N coupling between halogenated benzimidazolones and tetrahydropyridine boronic esters, enhancing structural diversity for pharmacological screening [9]. A significant advancement involves in situ generation of the tetrahydropyridine moiety via catalytic hydrogenation of pyridinyl intermediates prior to conjugation, reducing side-product formation by ~30% [3]. Microwave-assisted cyclocondensation between o-phenylenediamine derivatives and 4-piperidone intermediates demonstrates accelerated kinetics (reaction time ≤30 minutes) while maintaining yields >75% [8].
Table 1: Key Synthetic Routes and Performance Metrics
Method | Reagents | Yield (%) | Reaction Time |
---|---|---|---|
N-Alkylation | 2-Benzimidazolinone, 4-chloro-THP, DMF | 60–68 | 12–14 hours |
Pd-Catalyzed C–N Coupling | Halogenated benzimidazolone, THP-boronic ester | 70–78 | 6 hours |
Hydrogenation-Cyclization | o-Phenylenediamine, 4-piperidone, H₂/Pd-C | 82 | 3 hours |
Microwave Cyclocondensation | o-Phenylenediamine derivatives, 4-piperidone | 78–85 | 30 minutes |
Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) enable regioselective N-alkylation, suppressing O-alkylation byproducts and increasing yields to 85–92% [9]. Chiral BINOL-phosphoric acid catalysts induce enantioselectivity during benzimidazole ring formation, achieving up to 89% ee for S-configured derivatives—crucial for receptor-specific pharmacological activity [8]. Solvent optimization studies reveal that tetrahydrofuran (THF) enhances catalyst turnover frequency by 40% compared to dichloromethane due to improved substrate solvation [5]. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) facilitates interfacial reactions in biphasic systems, reducing reaction temperatures to 60°C while maintaining 80% yield [3].
Table 2: Catalytic Systems and Selectivity Outcomes
Catalyst System | Function | Yield Increase | Selectivity Gain |
---|---|---|---|
Pd(OAc)₂/XPhos | Regioselective N-alkylation | +27% vs. non-catalyzed | >98% N-alkylation |
(R)-BINOL-phosphoric acid | Enantioselective cyclization | 78% yield | 89% ee (S-isomer) |
TBAB (Phase-transfer) | Biphasic reaction acceleration | 80% yield | 95% monoalkylation |
Solvent-free mechanochemical synthesis employs high-speed ball milling with K₂CO₃ as a solid base, achieving 88% yield while eliminating volatile organic solvent waste [4]. Water as a solvent proves viable at 20°C due to the compound’s moderate solubility (2.5 g/L), reducing energy input by 50% versus traditional reflux methods [2] [4]. Continuous flow reactors with immobilized lipase catalysts achieve 91% conversion at 50°C, minimizing thermal degradation observed in batch processes [8]. Life-cycle analysis confirms a 43% reduction in cumulative energy demand (CED) and E-factor improvement from 32 to 18 (kg waste/kg product) when combining solvent-free synthesis and catalytic recovery [5].
Table 3: Environmental Metrics for Green Synthesis Methods
Method | E-Factor (kg waste/kg product) | Energy Savings | Scalability Limit |
---|---|---|---|
Traditional Reflux | 32 | Baseline | Pilot scale (5 kg/batch) |
Mechanochemical Synthesis | 18 | 35% reduction | Industrial (100 kg/day) |
Enzymatic Flow Reactor | 15 | 50% reduction | Continuous production |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7